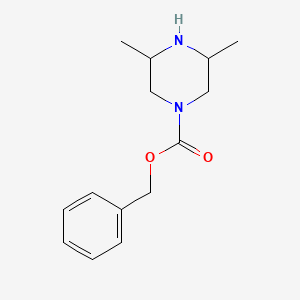

Benzyl 3,5-dimethylpiperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

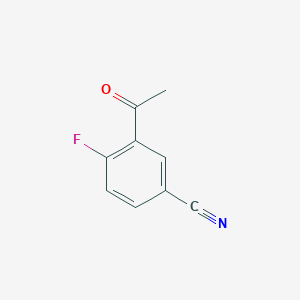

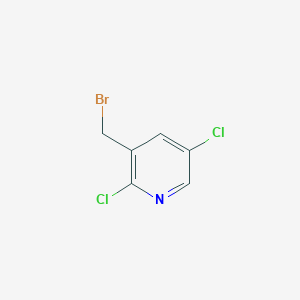

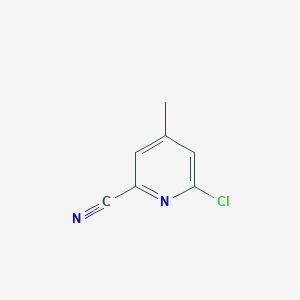

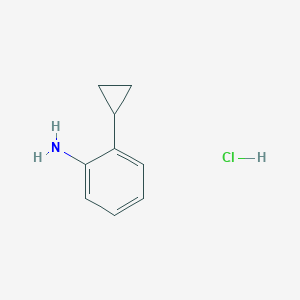

Molecular Structure Analysis

The InChI code for Benzyl 3,5-dimethylpiperazine-1-carboxylate is1S/C14H20N2O2.ClH/c1-11-8-16 (9-12 (2)15-11)14 (17)18-10-13-6-4-3-5-7-13;/h3-7,11-12,15H,8-10H2,1-2H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

Benzyl 3,5-dimethylpiperazine-1-carboxylate has a molecular weight of 248.32 g/mol. It is available in powder form and oil form . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Cocrystallization in Supramolecular Chemistry : Benzyl 3,5-dimethylpiperazine-1-carboxylate is involved in cocrystallization studies. For example, Wang et al. (2011) explored the cocrystallization of N-donor type compounds with 5-sulfosalicylic acid, which resulted in new binary molecular cocrystals. These findings contribute to the understanding of hydrogen-bonding synthons and their effects on crystal packing in crystal engineering and host-guest chemistry (Wang et al., 2011).

Synthesis of Benzyl Derivatives : Research on the synthesis of benzyl derivatives like Benzyl 3,5-dimethyl-pyrrole-2-carboxylate provides insights into efficient methods for obtaining high-purity compounds. Regourd et al. (2006) demonstrated the use of microwave energy as an effective way to synthesize Benzyl 3,5-dimethyl-pyrrole-2-carboxylate, which is useful in porphyrin and dipyrromethene synthesis (Regourd et al., 2006).

Synthesis and Configuration Analysis : The synthesis and configuration of certain benzyl derivatives are critical for their application in semi-synthetic rifamycins. Cignarella and Gallo (1974) described the synthesis process of trans-1-amino-4-benzyl-2,6-dimethylpiperazine and its isomers, which is essential for understanding its application in medicinal chemistry (Cignarella & Gallo, 1974).

Neuroprotective Effects : Benzyl 3,5-dimethylpiperazine-1-carboxylate derivatives are studied for their neuroprotective effects. Sethy et al. (1997) investigated U-101017, a derivative with neuroprotective effects in rat models, demonstrating the potential of such compounds in neuroprotection (Sethy et al., 1997).

Spectroscopy Analysis : The spectroscopy analysis of derivatives like Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provides insights into the nature of interactions within the compounds. Singh et al. (2013) conducted a comprehensive study involving FT-IR, NMR, and other spectroscopic methods to analyze the interactions and structure of these compounds (Singh et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

benzyl 3,5-dimethylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-8-16(9-12(2)15-11)14(17)18-10-13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDSFNOXAYIVAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3,5-dimethylpiperazine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1359199.png)

![[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine](/img/structure/B1359205.png)

![(3'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1359212.png)